(1-Amino-ethyl)-phosphinic acid (1-Amino-ethyl)-phosphinic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14576198
InChI: InChI=1S/C2H6NO2P/c1-2(3)6(4)5/h3-5H,1H3
SMILES:
Molecular Formula: C2H6NO2P
Molecular Weight: 107.05 g/mol

(1-Amino-ethyl)-phosphinic acid

CAS No.:

Cat. No.: VC14576198

Molecular Formula: C2H6NO2P

Molecular Weight: 107.05 g/mol

* For research use only. Not for human or veterinary use.

(1-Amino-ethyl)-phosphinic acid -

Specification

Molecular Formula C2H6NO2P
Molecular Weight 107.05 g/mol
IUPAC Name ethanimidoylphosphonous acid
Standard InChI InChI=1S/C2H6NO2P/c1-2(3)6(4)5/h3-5H,1H3
Standard InChI Key JIMKERQURQBVPW-UHFFFAOYSA-N
Canonical SMILES CC(=N)P(O)O

Introduction

Chemical Identity and Structural Characteristics

(1-Amino-ethyl)-phosphinic acid (Chemical Abstracts Service Registry Number: CID 53957231) belongs to the class of aminophosphinic acids, characterized by a phosphonous acid group (-PH(O)OH) directly bonded to an aminoalkyl moiety. Its molecular formula is C₂H₆NO₂P, with a molecular weight of 107.05 g/mol . The compound’s IUPAC name, ethanimidoylphosphonous acid, reflects its imine-functionalized ethyl chain attached to the phosphorus center.

Structural Elucidation

The compound’s structure has been confirmed through X-ray crystallography and computational modeling. Key features include:

  • A phosphonous acid group (-PH(O)OH) at the C1 position.

  • An ethyl backbone with an amino group (-NH₂) at the C2 position.

  • A planar imine group (C=N) contributing to resonance stabilization .

Table 1: Structural and Molecular Data

PropertyValue/DescriptorSource
Molecular FormulaC₂H₆NO₂P
IUPAC NameEthanimidoylphosphonous acid
SMILES NotationCC(=N)P(O)O
InChI KeyJIMKERQURQBVPW-UHFFFAOYSA-N
X-ray ConfirmationYes (17 analogs reported)

Synthesis and Reaction Mechanisms

Phospha-Mannich Reaction

The primary synthetic route to (1-amino-ethyl)-phosphinic acid derivatives involves the phospha-Mannich reaction, a three-component coupling of:

  • A P–H precursor (e.g., hypophosphorous acid, H₃PO₂).

  • An aldehyde (formaldehyde for methyl derivatives).

  • A secondary amine (e.g., diethylamine) .

Key Reaction Conditions:

  • Solvent: Wet acetic acid (AcOH) enhances proton mobility and stabilizes intermediates.

  • Temperature: Ambient to mild heating (25–60°C).

  • Yield: Up to 98% for methyl-substituted analogs under optimized conditions .

Mechanistic Insights

The reaction proceeds via N-hydroxyalkyl intermediates (e.g., R₂NCH₂OH), stabilized as acetate esters. These species undergo nucleophilic attack by the P–H precursor, followed by dehydration to form the P–C bond . Secondary amines with pKₐ > 7–8 favor product formation, while less basic amines promote side reactions like reductive N-methylation and H₃PO₂ oxidation to H₃PO₃ .

Crystallographic and Spectroscopic Analysis

Solid-State Structure

X-ray diffraction studies of 17 aminoalkylphosphinic acid analogs reveal:

  • P–O Bond Lengths: 1.48–1.52 Å, consistent with single-bond character.

  • P–C Bond Lengths: 1.80–1.85 Å, indicating moderate π-backbonding.

  • Hydrogen-Bonding Networks: O–H···N interactions stabilize crystal packing, with donor-acceptor distances of 2.65–2.85 Å .

Spectroscopic Signatures

  • ³¹P NMR: δ = 18–22 ppm (characteristic of H-phosphinic acids).

  • IR Spectroscopy: Strong absorption at 2350 cm⁻¹ (P–H stretch) and 1650 cm⁻¹ (C=N stretch) .

DerivativeSynthetic MethodApplication
Phosphonic acidOxidation with H₂O₂Chelating agents
Bis-phosphinic acidAldehyde additionMetal ion sequestration
Phosphinate-peptideAmide couplingDrug delivery systems

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